Flurbiprofen impurity 7

Übersicht

Beschreibung

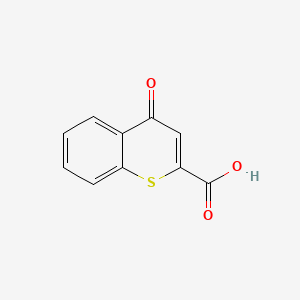

Flurbiprofen impurity 7, also known as Flurbiprofen impurity A, is a derivative of phenylalkanoic acid . It is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of ophthalmic pain, arthritis, or dental pain . The empirical formula is C15H14O2 and the molecular weight is 226.27 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H14O2 . The InChI key is JALUUBQFLPUJMY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Use

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. It is commonly used in the treatment of rheumatic diseases such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The drug operates by inhibiting prostaglandin synthesis, offering comparable effectiveness to aspirin, indomethacin, and other NSAIDs but with a distinctive side effect profile. Studies have demonstrated Flurbiprofen's potential in reducing the severity of symptoms associated with these conditions, highlighting its importance in rheumatological research and treatment protocols (Brogden et al., 1979).

Research on Analgesic and Anti-inflammatory Effects

Research has indicated that Flurbiprofen is effective as an analgesic and anti-inflammatory agent in a variety of conditions, including postoperative pain, dysmenorrhea, and specific rheumatoid conditions. Its efficacy extends to improving patient outcomes in managing pain and inflammation, underlying the drug's versatility and therapeutic potential. The exploration of its pharmacokinetics reveals its absorption dynamics, distribution, and metabolism, providing a foundation for understanding how impurities such as "Flurbiprofen impurity 7" may influence its effectiveness and safety profile (Finch, 1986).

Wirkmechanismus

Target of Action

Flurbiprofen impurity 7, like Flurbiprofen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

This compound acts by reversibly inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

Flurbiprofen, the parent compound, is known to have aslow absorption rate with a mean peak time exceeding 9 hours . The elimination rate remains consistent between dose groups . A less-than-dose-proportional nonlinear pharmacokinetics relationship has been observed, likely due to the autoinduction of skin first-pass metabolism .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, it can alleviate symptoms associated with conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is typically stored at +5°C ± 3°C, protected from light

Safety and Hazards

Flurbiprofen impurity 7 is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Eigenschaften

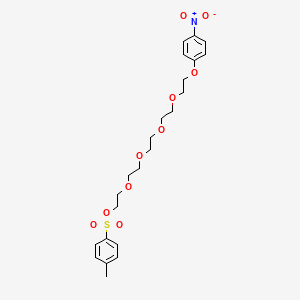

IUPAC Name |

1-acetyloxyethyl 2-(4-phenylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLDPSBDPAHNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

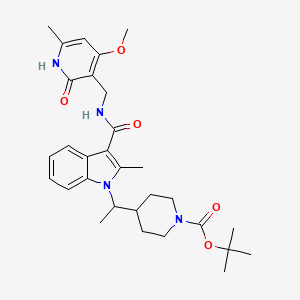

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)

![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)